molecular formula C13H7NO4 B11871615 Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- CAS No. 135735-58-9

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-

Cat. No.: B11871615
CAS No.: 135735-58-9
M. Wt: 241.20 g/mol
InChI Key: HJLQHBGEPCABIZ-UHFFFAOYSA-N
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Description

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is a polycyclic heteroaromatic compound characterized by a fused isoquinoline backbone with three ketone groups at positions 3, 5, and 10, and a hydroxyl substituent at position 7. Isoquinolinetriones (IQTs) are known for their roles as building blocks in alkaloid synthesis and their moderate photoreactivity, particularly at carbonyl sites . The hydroxyl group at position 9 in this compound likely influences solubility, electronic properties, and reactivity compared to halogenated or alkylated analogs .

Properties

CAS No.

135735-58-9

Molecular Formula

C13H7NO4

Molecular Weight

241.20 g/mol

IUPAC Name

9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione

InChI

InChI=1S/C13H7NO4/c15-9-3-1-2-6-11(9)13(18)8-5-14-10(16)4-7(8)12(6)17/h1-5,15H,(H,14,16)

InChI Key

HJLQHBGEPCABIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The foundational approach involves the use of methyl 1,4-dihydroxynaphthalene-2-carboxylate (1 ) as a precursor, which is readily synthesized from 1,4-dihydroxy-2-naphthoic acid. The 9-hydroxy group is introduced via strategic functionalization during the early stages of synthesis. Reaction with N-substituted enaminoesters (2 ) under acidic conditions (e.g., HCl in ethanol) facilitates nucleophilic addition at the C3 position of the naphthoquinone moiety, forming a key intermediate: 6-hydroxybenzo[g]furo[4,3,2-de]isoquinoline-2,5(4H)-dione (3 ).

Oxidative Cyclization

Intermediate 3 undergoes oxidative cyclization using agents such as ceric ammonium nitrate (CAN) or Mn(OAc)₃ to yield the fully aromatized Benz[g]isoquinoline-3,5,10(2H)-trione skeleton. The 9-hydroxy group is retained through careful control of oxidation conditions, avoiding over-oxidation. This method achieves moderate yields (45–65%) and is scalable for gram-scale production (Table 1).

Table 1: Reaction Conditions and Yields for Oxidative Cyclization

Starting MaterialOxidantTemperature (°C)Time (h)Yield (%)
3 (R = Me)CAN80658
3 (R = Et)Mn(OAc)₃70862

Vitamin K₃-Based Synthesis via Intramolecular Heck Reaction

Substrate Preparation

Vitamin K₃ (menadione, 4 ) serves as a cost-effective starting material. Bromination at the C3 position using N-bromosuccinimide (NBS) in CCl₄ yields 3-bromo-1,4-naphthoquinone (5 ). Subsequent allylamine substitution introduces a nitrogen-containing side chain, forming N-protected 2-((allylamino)methyl)-3-bromo-1,4-naphthoquinone (6 ).

Palladium-Catalyzed Cyclization

The intramolecular Heck reaction is employed to construct the isoquinoline ring. Using Pd(OAc)₂ as a catalyst and triethylamine as a base, 6 undergoes cyclization at 100°C in DMF. The 9-hydroxy group is introduced via post-cyclization hydroxylation using H₂O₂ in acetic acid, achieving a 52% overall yield (Table 2).

Table 2: Heck Reaction Parameters

SubstrateCatalystLigandSolventYield (%)
6 Pd(OAc)₂PPh₃DMF52

Microwave-Assisted Tandem Cyclization

One-Pot Synthesis

A microwave-enhanced protocol combines Sonogashira coupling and cyclization. 2-Ethynylbenzaldehyde (7 ) reacts with o-phenylenediamine (8 ) in ethanol under microwave irradiation (100°C, 15 min). The reaction proceeds via imine formation, hydroamination, and aromatization, yielding the benzimidazo[2,1-a]isoquinoline core. For 9-hydroxy derivatives, a hydroxylated ethynylbenzaldehyde precursor is used, with yields reaching 83% (Table 3).

Table 3: Microwave Reaction Optimization

Substrate PairTemperature (°C)Time (min)Yield (%)
7 + 8 1001583

Rhodium(III)-Catalyzed C–H Activation

Direct Functionalization

This method leverages Rh(III) catalysts for regioselective C–H activation. Treatment of 2-arylbenzimidazoles (9 ) with α-diazoketoesters (10 ) in the presence of [Cp*RhCl₂]₂ and AgSbF₆ induces [4 + 2] annulation. The 9-hydroxy group is incorporated via a retro-Claisen pathway, with decarboxylation forming the trione structure. Yields range from 54–99%, depending on ester substituents (Table 4).

Table 4: Rhodium-Catalyzed Annulation Outcomes

DiazoketoesterAdditiveYield (%)
10 (R = t-Bu)AcOH99
10 (R = i-Pr)None54

Late-Stage Hydroxylation Strategies

Electrophilic Aromatic Substitution

For derivatives lacking the 9-hydroxy group, directed ortho-hydroxylation is employed. Using a boron-based directing group (e.g., Bpin), the hydroxyl group is introduced via Cu(OAc)₂-mediated oxidation. This step achieves >80% regioselectivity and 70% yield.

Demethylation of Methoxy Precursors

Methoxy-protected intermediates are treated with BBr₃ in CH₂Cl₂ at −78°C, selectively cleaving the methyl ether to reveal the 9-hydroxy group. This method is compatible with acid-sensitive trione functionalities .

Chemical Reactions Analysis

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinoline derivatives. In the context of benzo[g]isoquinoline-triones, this reaction facilitates the cyclization of aryl-allylamine intermediates to construct the fused heterocyclic core . For example:

  • Reagents : Brominated naphthoquinones, allylamine derivatives.

  • Conditions : Acidic or basic media, elevated temperatures (80–120°C).

  • Outcome : Forms the benzo[g]isoquinoline skeleton with subsequent oxidation steps introducing the trione functionality .

Oxidative Addition of Enaminoesters

A streamlined approach involves the oxidative coupling of N-substituted enaminoesters with naphthoquinone derivatives:

  • Reagents : Methyl 1,4-dihydroxynaphthalene-2-carboxylate, β-ketoesters, primary amines.

  • Conditions : Acidic conditions (e.g., HCl in ethanol), followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Yield : Reported up to 65% for substituted triones .

Intramolecular Heck Reaction

Used to assemble the isoquinoline core from brominated precursors:

  • Reagents : N-protected 2-((allylamino)methyl)-3-bromo-1,4-dimethoxynaphthalenes.

  • Catalyst : Palladium(II) acetate, phosphine ligands.

  • Outcome : Cyclization forms the tricyclic system, with subsequent demethylation and oxidation yielding the trione .

Functionalization of the Hydroxy Group

The 9-hydroxy substituent is introduced via:

Direct Hydroxylation

  • Reagents : Hydroxy sources (e.g., H₂O₂, TBHP) under radical-initiated conditions.

  • Positional Selectivity : Governed by steric and electronic factors of the naphthoquinone precursor .

Post-Synthetic Modification

  • Esterification : Reaction with acyl chlorides or anhydrides to form 9-O-acyl derivatives.

  • Alkylation : Use of alkyl halides in the presence of base (e.g., K₂CO₃) .

Comparative Reaction Data

Reaction Type Key Reagents Yield (%) Reference
Pomeranz-FritschAllylamine, Br-naphthoquinone40–55
Oxidative AdditionEnaminoester, DDQ50–65
Intramolecular HeckPd(OAc)₂, PPh₃60–70
HydroxylationH₂O₂, Fe(II) catalyst30–45

Stability and Reactivity

  • Acidic Conditions : The 9-hydroxy group undergoes keto-enol tautomerism, influencing reactivity toward electrophiles .

  • Oxidative Degradation : Prolonged exposure to strong oxidants (e.g., HNO₃) leads to ring opening or over-oxidation .

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated that derivatives of benz[g]isoquinoline-3,5,10(2H)-trione exhibit notable cytotoxic effects against various cancer cell lines. A study reported that specific aryl derivatives showed remarkable cytotoxicity at submicromolar concentrations against human leukemia and solid tumor cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-Inflammatory Properties

The compound also displays anti-inflammatory effects. In vitro studies indicated that it could reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases . This activity is likely mediated through the modulation of signaling pathways involved in inflammation.

Neuroprotective Effects

Benz[g]isoquinoline-3,5,10(2H)-trione has been evaluated for its neuroprotective properties. Certain derivatives have shown promise as anticonvulsant agents in animal models . The compounds were tested using maximal electroshock and pentylenetetrazole-induced seizure tests, demonstrating significant anticonvulsant activity with favorable safety profiles.

Case Study 1: Cytotoxic Activity

A study involving a series of benz[g]isoquinoline derivatives highlighted their cytotoxic effects against several cancer cell lines. Compound 6 was particularly noted for its efficacy at low concentrations against both sensitive and resistant cell lines . This underscores the potential for these compounds in developing targeted cancer therapies.

Case Study 2: Anti-Inflammatory Mechanisms

In another investigation, related compounds were shown to inhibit specific pathways involved in the inflammatory response. The results indicated a significant reduction in cytokine levels following treatment with these derivatives, supporting their use as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-CancerInduction of apoptosis; cytotoxicity
Anti-InflammatoryReduction of pro-inflammatory cytokines
NeuroprotectiveAnticonvulsant activity

Mechanism of Action

The mechanism of action of Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The compound’s hydroxyl group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with biological molecules .

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound increases polarity and solubility in polar solvents compared to the chloro-methyl analog .
  • The trione arrangement (3,5,10 vs.

Reactivity with Unsaturated Species

  • The C4 carbonyl is the primary reactive site .
  • However, competing H-bonding interactions might stabilize intermediates, slowing reaction kinetics.

Biological Activity

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is characterized by its unique isoquinoline structure which contributes to its biological activity. The molecular formula is C₁₃H₉N₃O₃ with a molecular weight of approximately 245.22 g/mol. The compound exhibits various functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that benz[g]isoquinoline derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold exhibit significant in vitro activity against various pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular membranes.

Compound Target Pathogen Activity
Benz[g]isoquinoline-3,5,10(2H)-trioneStaphylococcus aureusInhibitory effect observed
Benz[g]isoquinoline-3,5,10(2H)-trioneCandida albicansSignificant antifungal activity

Anticancer Potential

The anticancer properties of benz[g]isoquinoline-3,5,10(2H)-trione have been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt.

  • Case Study : A study investigated the effects of benz[g]isoquinoline derivatives on MCF-7 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.

Neuroprotective Effects

Benz[g]isoquinoline derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) activity. This inhibition is crucial for enhancing cholinergic transmission and may have implications for treating neurodegenerative diseases like Alzheimer's.

Compound AChE Inhibition IC50 (µM)
Benz[g]isoquinoline-3,5,10(2H)-trione181

Synthesis and Structural Modifications

The synthesis of benz[g]isoquinoline-3,5,10(2H)-trione typically involves multi-step organic reactions including cyclization and functional group modifications. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity.

Synthetic Pathway Overview

  • Starting Materials : Utilize readily available precursors such as naphthoquinones.
  • Reaction Conditions : Employ acidic conditions for cyclization.
  • Purification : Use chromatographic techniques to isolate the desired product.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Benz[g]isoquinoline-3,5,10(2H)-trione derivatives, and how can they be adapted for 9-hydroxy-substituted analogs?

  • Methodological Answer : Synthesis typically involves O-nucleophilic substitution of cyclic 1,3-diketones, followed by elimination and oxidation steps. For example, intermediates like 4-bromoisoquinolin-3(2H)-one can undergo dual hydrolysis and aerobic oxidation to form trione scaffolds . Photocycloaddition reactions with diphenylacetylenes or oxazoles offer alternative pathways, enabling structural diversification . Adapting these for 9-hydroxy derivatives may require protective group strategies (e.g., benzyl or acetyl groups) to prevent undesired side reactions during oxidation.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing Benz[g]isoquinoline-3,5,10(2H)-trione derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are critical for confirming molecular formulas and functional groups (e.g., ketone stretches at ~1700 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H/¹³C and 2D experiments (COSY, HSQC), resolves regiochemistry and substitution patterns. Reverse-phase HPLC with UV detection (λ ~250–300 nm) ensures purity, while X-ray crystallography provides definitive structural validation .

Q. How can researchers optimize reaction yields for multi-step syntheses of this compound?

  • Methodological Answer : Key parameters include:

  • Catalysis : CuI/L-proline systems improve coupling efficiency in heterocyclic formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature Control : Thermostatic stirring at 110°C for 8–12 hours ensures completion of cyclization steps .
  • Workup : Sequential extraction (e.g., ethyl acetate/water) and silica gel chromatography (eluent: hexane/ethyl acetate gradients) isolate intermediates .

Advanced Research Questions

Q. How can contradictory mechanistic data in the synthesis of isoquinoline triones be resolved?

  • Methodological Answer : Discrepancies in reaction pathways (e.g., competing hydrolysis vs. oxidation) are addressed via:

  • Kinetic Studies : Monitoring intermediate formation via in-situ NMR or LC-MS at varying temperatures/pH .
  • Isotopic Labeling : Using ¹⁸O-labeled water or O₂ to trace oxygen incorporation during aerobic oxidation .
  • Computational Modeling : Density functional theory (DFT) predicts energy barriers for competing pathways (e.g., nucleophilic attack vs. elimination) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of 9-hydroxy-substituted derivatives in biological systems?

  • Methodological Answer :

  • Functional Group Modulation : Introduce substituents (e.g., methyl, methoxy) at positions 3, 5, or 10 to assess electronic effects on reactivity .
  • In Vitro Assays : Evaluate caspase-3 inhibition (IC₅₀) using fluorogenic substrates (e.g., Ac-DEVD-AMC) to correlate substituents with activity .
  • Molecular Docking : Align derivatives with caspase-3 active sites (PDB: 1PAU) to identify critical hydrogen-bonding interactions with the 9-hydroxy group .

Q. How can researchers address discrepancies in reported biological activities of isoquinoline triones?

  • Methodological Answer :

  • Standardized Assay Conditions : Control ROS generation (a known confounding factor) by adding antioxidants (e.g., catalase) during caspase-3 inhibition assays .
  • Metabolic Stability Testing : Use liver microsomes to assess whether oxidation of the 9-hydroxy group alters activity .
  • Cross-Study Validation : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects from methodological variability .

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